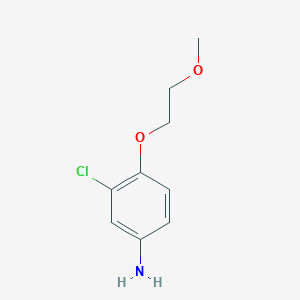

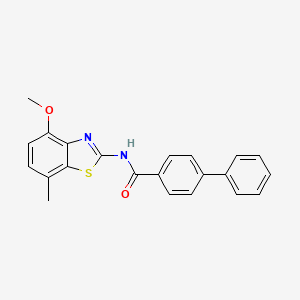

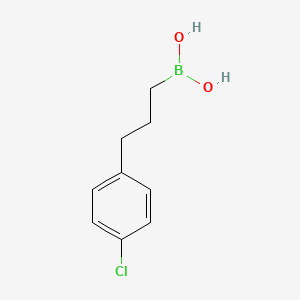

![molecular formula C16H17NO6S B2752487 N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine CAS No. 532982-49-3](/img/structure/B2752487.png)

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, commonly known as Nimesulide, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of pain and inflammation. Nimesulide is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme responsible for inflammation, while sparing the COX-1 enzyme responsible for maintaining the stomach lining.

科学的研究の応用

Herbicide Transport and Environmental Impact

- Research on glyphosate and glufosinate, compounds related to the chemical family of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, highlights their environmental impact. These compounds are more strongly sorbed to soil, potentially reducing agricultural environmental impacts. The study on herbicide transport through lysimeters emphasizes the complexity of preferential flow, indicating that even strongly sorbed chemicals can move quickly to groundwater, affecting the environmental safety and efficacy of herbicide use (Malone et al., 2004).

Bioorganic Synthesis and Reactions

- The synthesis and reactivity of 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], a compound related to N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, were studied. This research provides insights into the configurational and conformational features of bifunctional crosslinking reagents, which are crucial for understanding the chemical behavior of sulfonyl and methoxyphenyl compounds in bioorganic synthesis (Hosmane et al., 1990).

Antitumor Activity and Drug Development

- Sulfonamide-focused libraries, including compounds structurally related to N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, have been evaluated for antitumor activity. This research has led to the identification of potent cell cycle inhibitors, advancing our understanding of sulfonamide derivatives' therapeutic potential and highlighting their role in developing novel anticancer drugs (Owa et al., 2002).

Interaction with Tubulin and Antimitotic Properties

- The interaction of sulfonamide drugs with the colchicine site of tubulin was explored, revealing that these drugs inhibit tubulin polymerization, a mechanism relevant to the study of N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine derivatives. Understanding how sulfonamide derivatives bind to tubulin contributes to the development of antimitotic agents with potential applications in cancer therapy (Banerjee et al., 2005).

特性

IUPAC Name |

2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S/c1-22-12-7-9-13(10-8-12)24(20,21)17(11-16(18)19)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYSZMQVCJSLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)

![2-(furan-2-yl)-4-methyl-N-[4-(4-methylpyrimidin-2-yl)phenyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2752414.png)

![(Z)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2752417.png)

![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)